6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that features a benzofuran moiety fused with a pyrrolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-5,7-dihydropyrrolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-21(19,13-3-4-15-11(8-13)5-7-20-15)17-9-12-2-1-6-16-14(12)10-17/h1-4,6,8H,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEGCOSSYIUHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4=C(C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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